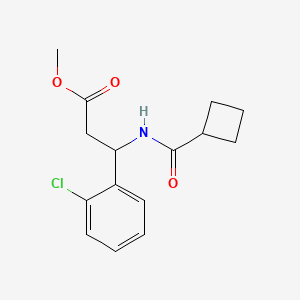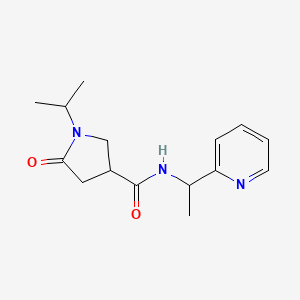![molecular formula C19H17BrN4O B6622094 [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6622094.png)
[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone: is a complex organic compound that features a triazole ring linked to a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Coupling with Quinoline: The final step involves coupling the brominated triazole with a quinoline derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient use of catalysts, and implementing robust purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the quinoline system, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced triazole or quinoline derivatives.
Substitution: Phenyl-substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has potential as a pharmacophore in drug design. Its triazole and quinoline components are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The triazole ring is a common motif in many drugs due to its stability and ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its robust chemical structure and potential for functionalization.
Mécanisme D'action
The mechanism by which [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone exerts its effects involves interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The quinoline moiety can intercalate with DNA or interact with proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(2-chlorophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- [1-(2-fluorophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Uniqueness
Compared to its analogs, [1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c1-13-8-9-17-14(11-13)5-4-10-23(17)19(25)16-12-24(22-21-16)18-7-3-2-6-15(18)20/h2-3,6-9,11-12H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFSTHOXLBZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B6622013.png)

![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-1-methylindole-3-carboxamide](/img/structure/B6622031.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B6622032.png)
![2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione](/img/structure/B6622038.png)
![2-[(5,6-Difluorobenzimidazol-1-yl)methyl]pentanedinitrile](/img/structure/B6622042.png)
![N-[1-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6622046.png)
![1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B6622054.png)
![N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetamide](/img/structure/B6622068.png)


![[(1-Phenylethyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B6622089.png)
![4-(azepan-1-ylsulfonyl)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B6622116.png)
![2-[[5-[[3-(Difluoromethoxy)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6622122.png)
